molecular formula C22H16FN3O4 B14122498 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14122498
M. Wt: 405.4 g/mol
InChI Key: JNBJRRXFNFZULE-UHFFFAOYSA-N
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Description

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a benzo[d][1,3]dioxole moiety with a pyrido[3,2-d]pyrimidine core, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the pyrido[3,2-d]pyrimidine core through a series of condensation and cyclization reactions. Common reagents used in these steps include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It may be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

    Medicine: The compound could serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Its properties may be exploited in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity, alteration of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-benzylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

Compared to similar compounds, 3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione stands out due to the presence of the 2-fluorobenzyl group. This fluorine substitution can significantly impact the compound’s chemical properties, such as its reactivity, stability, and interaction with biological targets. The unique combination of structural features makes it a promising candidate for further research and development.

Properties

Molecular Formula

C22H16FN3O4

Molecular Weight

405.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[(2-fluorophenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H16FN3O4/c23-16-5-2-1-4-15(16)12-25-17-6-3-9-24-20(17)21(27)26(22(25)28)11-14-7-8-18-19(10-14)30-13-29-18/h1-10H,11-13H2

InChI Key

JNBJRRXFNFZULE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC5=CC=CC=C5F

Origin of Product

United States

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